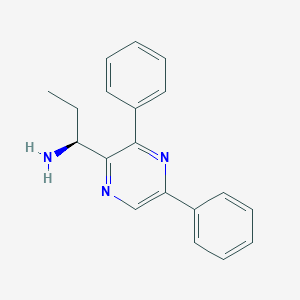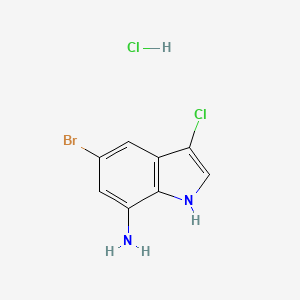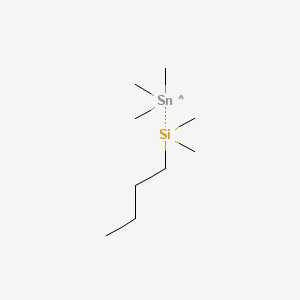
3-Bromo-1-methyl-2-(pyridin-2-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-methyl-2-(pyridin-2-yl)-1H-indole is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used as key intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of a bromine atom and a pyridine ring in its structure makes this compound particularly interesting for medicinal chemistry research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-2-(pyridin-2-yl)-1H-indole typically involves a multi-step process starting from commercially available starting materials. One common method involves the bromination of 1-methyl-2-(pyridin-2-yl)-1H-indole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1-methyl-2-(pyridin-2-yl)-1H-indole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding indoline derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acetone solutions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of 3-azido-1-methyl-2-(pyridin-2-yl)-1H-indole or 3-thio-1-methyl-2-(pyridin-2-yl)-1H-indole.
Oxidation: Formation of indole-2,3-diones.
Reduction: Formation of 1-methyl-2-(pyridin-2-yl)-1H-indoline.
Aplicaciones Científicas De Investigación
3-Bromo-1-methyl-2-(pyridin-2-yl)-1H-indole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1-methyl-2-(pyridin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-2-(pyridin-2-yl)-1H-indole: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-Bromo-1-methyl-2-phenyl-1H-indole: Contains a phenyl group instead of a pyridine ring, leading to variations in chemical properties and applications.
4-Bromo-1-methyl-1H-pyrazole: A structurally related compound with different heterocyclic core and properties.
Uniqueness
3-Bromo-1-methyl-2-(pyridin-2-yl)-1H-indole is unique due to the presence of both a bromine atom and a pyridine ring in its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C14H11BrN2 |
|---|---|
Peso molecular |
287.15 g/mol |
Nombre IUPAC |
3-bromo-1-methyl-2-pyridin-2-ylindole |
InChI |
InChI=1S/C14H11BrN2/c1-17-12-8-3-2-6-10(12)13(15)14(17)11-7-4-5-9-16-11/h2-9H,1H3 |
Clave InChI |
XYROSCGWHNVBIJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=N3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/structure/B11840549.png)


![3-(Morpholin-4-ylmethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B11840560.png)




![2-(4-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide](/img/structure/B11840589.png)

![4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxy-N-methylbenzamide](/img/structure/B11840598.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11840615.png)


